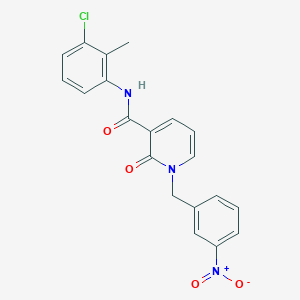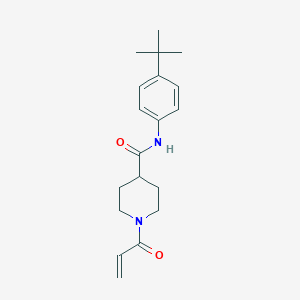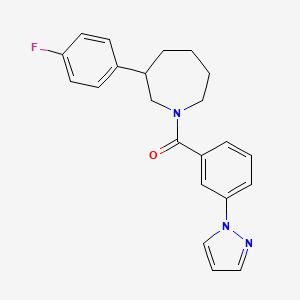
(3-(1H-pyrazol-1-yl)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(1H-pyrazol-1-yl)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a novel chemical compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on pyrazoline derivatives, closely related to the specified compound, has demonstrated notable antimicrobial properties. For example, a series involving the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showed considerable antimicrobial activity against various pathogens, comparable to standard drugs like ciprofloxacin and fluconazole. These compounds, especially those containing a methoxy group, exhibited high antimicrobial efficacy (Kumar et al., 2012).
Anti-inflammatory and Antibacterial Agents
Novel pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Compounds derived from 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole showed significant in vivo anti-inflammatory activity. Additionally, these compounds displayed potent antibacterial activity, with certain derivatives outperforming others in biological evaluations (Ravula et al., 2016).
Synthesis and Structural Analysis
The synthesis and structural elucidation of pyrazoline derivatives, such as (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, have been reported. These studies provide insights into the molecular structure and potential chemical properties of similar compounds, offering a foundation for further research into their applications (Cao et al., 2010).
Isomorphism and Structural Disorder
Investigations into isomorphous structures of small heterocyclic analogues, including pyrazoline derivatives, have revealed the obeyance of the chlorine-methyl (Cl-Me) exchange rule. These studies highlight the complexity of structural disorder in such compounds, which may impact their chemical behavior and interactions (Swamy et al., 2013).
Molecular Mechanisms of Light-induced Reactions
The microscopic mechanisms underlying light-induced reactions involving tetrazole-quinone 1,3-dipolar cycloadditions, leading to pyrazole-fused quinones, have been elucidated through electronic structure calculations. This research sheds light on the pathways and intermediates involved in these reactions, contributing to the understanding of light-induced synthetic processes (He et al., 2021).
Propiedades
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c23-20-10-8-17(9-11-20)19-5-1-2-13-25(16-19)22(27)18-6-3-7-21(15-18)26-14-4-12-24-26/h3-4,6-12,14-15,19H,1-2,5,13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBXYIYQCRNEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrazol-1-yl)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2474381.png)


![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2474387.png)
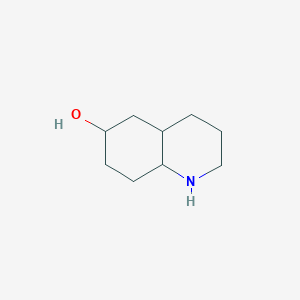
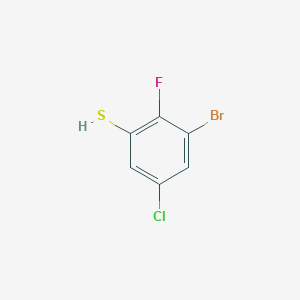
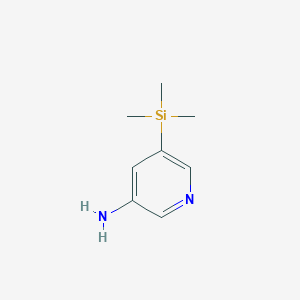

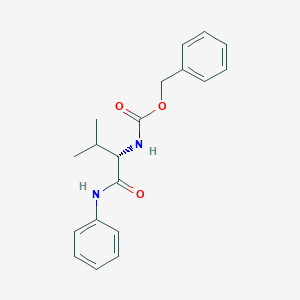
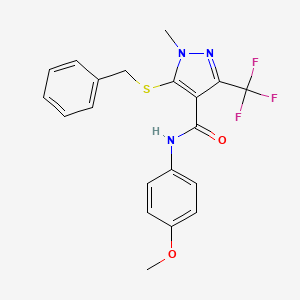
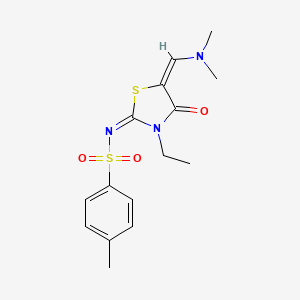
![Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474399.png)
